molecular formula C135H290O139 B114876 6-O-Hopr-cmhdextrin CAS No. 152203-30-0

6-O-Hopr-cmhdextrin

Cat. No. B114876
M. Wt: 4137.7 g/mol
InChI Key: OQSNLLFOSPUBIA-RZBHUTHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Hopr-cmhdextrin is a complex carbohydrate molecule that has gained significant attention in the scientific community due to its unique properties. This molecule is synthesized through a series of chemical reactions and has been found to have several applications in scientific research.

Mechanism Of Action

The mechanism of action of 6-O-Hopr-cmhdextrin is based on its unique structure. This molecule has a hydrophobic cavity that can encapsulate hydrophobic drugs. The hydrophilic exterior of the molecule allows it to interact with the cell membrane and deliver the drug payload to the target cell. The encapsulated drug is released through a process called hydrolysis, where the molecule is broken down by enzymes in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-O-Hopr-cmhdextrin are dependent on the encapsulated drug. However, studies have shown that this molecule has a low toxicity profile and is well-tolerated in vivo. This property makes it an attractive candidate for drug delivery.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 6-O-Hopr-cmhdextrin is its ability to encapsulate hydrophobic drugs. This property allows for targeted drug delivery and reduces the risk of off-target effects. Additionally, this molecule has a low toxicity profile and is well-tolerated in vivo. However, there are limitations to using 6-O-Hopr-cmhdextrin in lab experiments. The synthesis of this molecule is complex and requires several steps, which can be time-consuming. Additionally, the encapsulation efficiency of this molecule can vary depending on the drug being encapsulated.

Future Directions

There are several future directions for the use of 6-O-Hopr-cmhdextrin in scientific research. One area of interest is the development of targeted drug delivery systems for cancer therapy. Additionally, this molecule has potential applications in gene therapy, where it can be used as a carrier for gene editing tools such as CRISPR-Cas9. Further research is needed to optimize the synthesis and encapsulation efficiency of 6-O-Hopr-cmhdextrin for these applications.
Conclusion
In conclusion, 6-O-Hopr-cmhdextrin is a complex carbohydrate molecule that has several applications in scientific research. This molecule has a unique structure that allows it to encapsulate hydrophobic drugs and deliver them to specific target cells. The synthesis of this molecule is complex, but it has a low toxicity profile and is well-tolerated in vivo. Future research is needed to optimize the use of 6-O-Hopr-cmhdextrin in drug delivery systems and gene therapy.

Synthesis Methods

The synthesis of 6-O-Hopr-cmhdextrin involves several steps. The first step is the reaction of cyclodextrin with epichlorohydrin to form a chlorohydrin derivative. This derivative is then reacted with 6-hydroxypropylamine to form the 6-O-Hopr-cmhdextrin molecule. The final product is purified using several techniques such as column chromatography and recrystallization.

Scientific Research Applications

6-O-Hopr-cmhdextrin has several applications in scientific research. One of the primary applications is as a carrier molecule for drug delivery. This molecule has a unique structure that allows it to encapsulate drugs and deliver them to specific target cells. This property has been extensively studied in cancer research, where 6-O-Hopr-cmhdextrin has been used to deliver chemotherapeutic agents to cancer cells.

properties

CAS RN

152203-30-0

Product Name

6-O-Hopr-cmhdextrin

Molecular Formula

C135H290O139

Molecular Weight

4137.7 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2R)-2-hydroxypropoxy]methyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hentriacontahydrate

InChI

InChI=1S/3C45H76O36.31H2O/c3*1-10(52)8-67-9-17-38-24(59)31(66)45(74-17)80-37-16(7-51)72-43(29(64)22(37)57)78-35-14(5-49)70-41(27(62)20(35)55)76-33-12(3-47)68-39(25(60)18(33)53)75-32-11(2-46)69-40(26(61)19(32)54)77-34-13(4-48)71-42(28(63)21(34)56)79-36-15(6-50)73-44(81-38)30(65)23(36)58;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*10-66H,2-9H2,1H3;31*1H2/t3*10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m111.............................../s1

InChI Key

OQSNLLFOSPUBIA-RZBHUTHNSA-N

Isomeric SMILES

C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O

SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O

synonyms

6-O-(2-hydroxypropyl)-beta-cyclodextrin
6-O-(2-hydroxypropyl)cyclomaltoheptaose
6-O-(2-hydroxypropyl)cyclomaltoheptaose, (S)-isomer
6-O-(2-OHPr)-beta-CD
6-O-HOPr-CMHdextrin

Origin of Product

United States

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